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molecular formula C9H16O2 B8360692 Ethyl 2,4-dimethyl-2-pentenoate

Ethyl 2,4-dimethyl-2-pentenoate

Cat. No. B8360692
M. Wt: 156.22 g/mol
InChI Key: AAYYTNPAPOADFH-UHFFFAOYSA-N
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Patent
US05814598

Procedure details

Ethyl 2,4-dimethyl-3-pentenoate was prepared as follows. A 25 ml flask equipped with a condenser and kept under nitrogen, was charged with 1.0 g (6.4 mmole) of ethyl 2,4-dimethyl-2-pentenoate and 0.975 g (6.4 mmole) of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), and the mixture was heated to 160° C. After 18 hours of reaction, followed by cooling, the reaction mixture was poured onto water and extracted with ether. The organic phase was washed successively with a 5% aqueous solution of HCI, water and brine, then dried on Na2SO4 and concentrated. After distillation on a bulb-to-bulb apparatus (80-100° C, 5.32 x 102 Pa) there were obtained 0,734 g of a 55:45 mixture of ethyl 2,4-dimethyl-2-pentenoate and ethyl 20 2,4-dimethyl-3-pentenoate. The two compounds were separated by flash-chromatography [SiO2 (30 g), cyclohexane:ethyl acetate =98:2]. 0.180 g of ethyl 2,4-dimethyl-3-pentenoate were obtained. NMR(1H): 1,19(d, J=7, 3H); 1,25(t, J=7, 3H); 1,66(d, J=1, 3H); 1,72(d, J=1, 3H)
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.975 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ethyl 20 2,4-dimethyl-3-pentenoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[CH:8][CH:9]([CH3:11])[CH3:10])[C:3]([O:5][CH2:6][CH3:7])=[O:4].N12CCCN=C1CCCCC2>>[CH3:1][CH:2]([CH:8]=[C:9]([CH3:11])[CH3:10])[C:3]([O:5][CH2:6][CH3:7])=[O:4]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC(C(=O)OCC)=CC(C)C
Name
Quantity
0.975 g
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)OCC)=CC(C)C
Name
ethyl 20 2,4-dimethyl-3-pentenoate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Ethyl 2,4-dimethyl-3-pentenoate was prepared
CUSTOM
Type
CUSTOM
Details
A 25 ml flask equipped with a condenser
CUSTOM
Type
CUSTOM
Details
After 18 hours of reaction
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
by cooling
ADDITION
Type
ADDITION
Details
the reaction mixture was poured onto water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The organic phase was washed successively with a 5% aqueous solution of HCI, water and brine
CUSTOM
Type
CUSTOM
Details
dried on Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
After distillation on a bulb-to-bulb apparatus (80-100° C, 5.32 x 102 Pa) there
CUSTOM
Type
CUSTOM
Details
were obtained
CUSTOM
Type
CUSTOM
Details
The two compounds were separated by flash-chromatography [SiO2 (30 g), cyclohexane:ethyl acetate =98:2]

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)OCC)C=C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.18 g
YIELD: CALCULATEDPERCENTYIELD 18%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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